molecular formula C11H23ClO3S B13635422 2,2-Dimethyl-3-((4-methylpentan-2-yl)oxy)propane-1-sulfonyl chloride

2,2-Dimethyl-3-((4-methylpentan-2-yl)oxy)propane-1-sulfonyl chloride

Cat. No.: B13635422
M. Wt: 270.82 g/mol
InChI Key: XJTQYTNSBFDPCA-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-((4-methylpentan-2-yl)oxy)propane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl chloride functional group, which is highly reactive and commonly used in organic synthesis. This particular compound is notable for its complex structure, which includes multiple alkyl groups and an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-((4-methylpentan-2-yl)oxy)propane-1-sulfonyl chloride typically involves the reaction of 2,2-Dimethyl-3-hydroxypropane-1-sulfonyl chloride with 4-methylpentan-2-ol. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the ether linkage. The reaction conditions generally include a temperature range of 0-5°C to prevent side reactions and ensure high yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems allows for the efficient handling of reagents and the optimization of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-((4-methylpentan-2-yl)oxy)propane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Oxidation: The compound can be oxidized to form sulfonic acids under strong oxidizing conditions.

    Reduction: Reduction of the sulfonyl chloride group can yield sulfinic acids or thiols, depending on the reducing agent used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by oxidation.

    Thiols: Formed by reduction.

Scientific Research Applications

2,2-Dimethyl-3-((4-methylpentan-2-yl)oxy)propane-1-sulfonyl chloride is used in various scientific research applications, including:

    Organic Synthesis:

    Medicinal Chemistry: In the synthesis of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.

    Material Science: In the preparation of sulfonated polymers and resins, which are used in ion exchange and catalysis.

    Biochemistry: As a tool for the modification of proteins and peptides, particularly in the study of enzyme mechanisms and protein-protein interactions.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-((4-methylpentan-2-yl)oxy)propane-1-sulfonyl chloride involves the formation of a highly reactive sulfonyl chloride intermediate. This intermediate can react with nucleophiles to form stable sulfonamide or sulfonate products. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. In biological systems, sulfonyl chlorides can modify amino acid residues in proteins, leading to changes in protein function and activity.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single methyl group.

    Benzenesulfonyl Chloride: An aromatic sulfonyl chloride with a benzene ring.

    Trifluoromethanesulfonyl Chloride: A sulfonyl chloride with a trifluoromethyl group, known for its strong electron-withdrawing properties.

Uniqueness

2,2-Dimethyl-3-((4-methylpentan-2-yl)oxy)propane-1-sulfonyl chloride is unique due to its complex structure, which includes multiple alkyl groups and an ether linkage. This complexity allows for a diverse range of chemical reactions and applications, making it a versatile reagent in organic synthesis and research.

Properties

Molecular Formula

C11H23ClO3S

Molecular Weight

270.82 g/mol

IUPAC Name

2,2-dimethyl-3-(4-methylpentan-2-yloxy)propane-1-sulfonyl chloride

InChI

InChI=1S/C11H23ClO3S/c1-9(2)6-10(3)15-7-11(4,5)8-16(12,13)14/h9-10H,6-8H2,1-5H3

InChI Key

XJTQYTNSBFDPCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)OCC(C)(C)CS(=O)(=O)Cl

Origin of Product

United States

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